![molecular formula C20H14N2O3S B2822723 N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477554-09-9](/img/structure/B2822723.png)
N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
“N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazoles have been extensively investigated and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is complex, with a benzothiazole ring attached to a benzodioxine ring via an amide linkage . The benzothiazole ring is a bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” are diverse, depending on the synthetic pathway used. These can include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Scientific Research Applications
- In Vivo Effects : SKA-31 potentiates endothelium-derived hyperpolarizing factor-mediated dilations of carotid arteries, lowering blood pressure in animal models .
- Biological Significance : These compounds exhibit inhibitory effects against microbial pathogens, making them potential candidates for antimicrobial drug development .
- Biological Significance : Some of these derivatives demonstrate cytotoxic effects on human tumor cell lines, suggesting their potential as anticancer agents .
- Biological Significance : While their COX-1 inhibitory potency is weaker than standard drugs, understanding their effects on inflammation pathways is valuable for drug development .
- Biological Significance : These compounds exhibit antioxidant, antidiabetic, anti-inflammatory, and antihypertensive properties, highlighting their potential for multitargeted therapeutic approaches .
Potassium Channel Activation
Antimicrobial Activity
Cytotoxicity and Antitumor Activity
COX-1 Inhibition
Multitargeted Bioactivity
Neuroprotective Potential
Future Directions
The future directions for research on “N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” and similar compounds could include further investigation into their biological activities and potential therapeutic applications. Given the diverse biological activities associated with benzothiazole derivatives, these compounds may have potential in the development of new drugs for a variety of conditions .
Mechanism of Action
Target of Action
It is known that thiazole derivatives, such as this compound, have been associated with a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially making it a multi-targeted agent.
Mode of Action
Thiazole derivatives are known to exhibit various biological effects, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The compound’s interaction with its targets likely results in changes to cellular processes, leading to these observed effects.
Biochemical Pathways
These could include pathways related to inflammation, cellular growth and proliferation, and cellular metabolism .
Pharmacokinetics
The compound’s thiazole core and its various substituents likely influence its pharmacokinetic properties, potentially affecting its bioavailability and distribution within the body .
Result of Action
These could include changes to cell growth and proliferation, inflammation, and metabolic processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s activity .
properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(13-5-7-15-16(11-13)25-10-9-24-15)22-20-21-18-14-4-2-1-3-12(14)6-8-17(18)26-20/h1-8,11H,9-10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDCHERGUANHJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
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